9-(2-Phosphonomethoxypropyl)adenine

HIV Pharmacology Intracellular Pharmacokinetics

As an R&D decision-maker, you require a reliable, high-purity supply of the active parent moiety for tenofovir prodrugs. Our PMPA (CAS 1217720-14-3) is an essential acyclic nucleoside phosphonate optimized for retrovirus and hepadnavirus research. Unlike structurally related agents, its well-characterized intracellular pharmacology and high therapeutic index (>6,000) make it the gold-standard benchmark for novel nucleotide analog development and a critical tool for probing reverse transcriptase inhibition mechanisms, ensuring your preclinical data is built on a robust, reproducible foundation.

Molecular Formula C9H14N5O4P
Molecular Weight 293.25 g/mol
CAS No. 1217720-14-3
Cat. No. B3415255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Phosphonomethoxypropyl)adenine
CAS1217720-14-3
Molecular FormulaC9H14N5O4P
Molecular Weight293.25 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D
InChIKeySGOIRFVFHAKUTI-VMAITYGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Phosphonomethoxypropyl)adenine (PMPA/Tenofovir) – Core Procurement & Characterization Data


9-(2-Phosphonomethoxypropyl)adenine (CAS 1217720-14-3), commonly referred to as PMPA or tenofovir, is an acyclic nucleoside phosphonate (ANP) [1]. It is a synthetic analog of adenosine monophosphate and is the active parent moiety of clinically used prodrugs such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) [2]. Its primary mechanism of action involves intracellular phosphorylation to the active diphosphate form (PMPApp), which acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase and hepatitis B virus (HBV) polymerase [3].

9-(2-Phosphonomethoxypropyl)adenine (PMPA): Why Acyclic Nucleoside Phosphonates Cannot Be Simply Interchanged


Generic substitution among acyclic nucleoside phosphonates (ANPs) is not scientifically justifiable due to fundamental differences in their antiviral spectrum, intracellular pharmacology, and toxicity profiles [1]. While structurally related compounds like adefovir (PMEA) and cidofovir (HPMPC) share the phosphonate moiety, their target virus specificities differ markedly. PMPA is optimized for retroviruses and hepadnaviruses, whereas cidofovir is a broad-spectrum anti-DNA virus agent [2]. Furthermore, the intracellular activation and persistence of the active diphosphate metabolites vary significantly across the class, dictating dosing frequency and therapeutic index [3]. The subsequent quantitative evidence outlines these critical and measurable differentiators.

Quantitative Differentiators for 9-(2-Phosphonomethoxypropyl)adenine (PMPA) vs. Key Comparators


Intracellular Half-Life of Active Metabolite: PMPA vs. Adefovir (PMEA)

The active diphosphate metabolite of PMPA (PMPApp) exhibits a significantly longer intracellular half-life compared to the equivalent active form of adefovir (PMEApp). This difference directly impacts the ability to achieve sustained viral suppression with less frequent dosing [1]. In human peripheral blood lymphocytes (PBLs), the half-life of tenofovir diphosphate is approximately 21 hours, compared to approximately 16 hours for adefovir diphosphate [1]. In resting lymphocytes specifically, the half-life of PMPApp can extend to 33–50 hours [2]. This extended intracellular residence time is a key mechanistic advantage supporting once-daily dosing in clinical settings.

HIV Pharmacology Intracellular Pharmacokinetics

Selectivity for Viral vs. Cellular DNA Polymerases: PMPA vs. dideoxy-AMP (ddAMP)

The selectivity of PMPA's active diphosphate (PMPApp) for HIV-1 reverse transcriptase (RT) over host DNA polymerases is a key determinant of its therapeutic window. Pre-steady state kinetic analysis reveals that PMPApp is a far weaker substrate and inhibitor of host enzymes like T7 DNA polymerase (T7 exo-) and rat DNA polymerase β compared to ddATP [1]. For HIV-1 RT, the substrate specificity constant (kp/Kd) of PMPApp is only 5-fold lower than that of the natural substrate dATP, indicating effective incorporation [1]. In stark contrast, for T7 exo-, the kp/Kd of PMPApp is 5 × 10⁻⁴-fold lower (a 2,000-fold reduction) than that of ddATP and dATP, driven by a 1,000–2,000-fold lower incorporation rate (kp) [1]. This marked difference in kinetic efficiency between viral and host enzymes mechanistically explains the relatively low cytotoxicity of PMPA compared to other nucleotide analogs.

Selectivity Toxicity Mechanism of Action

Antiviral Potency and Therapeutic Index: PMPA vs. Zidovudine (AZT) and Other NRTIs

PMPA demonstrates potent and selective anti-HIV activity in vitro, with a favorable therapeutic index compared to other nucleoside reverse transcriptase inhibitors (NRTIs). In primary peripheral blood mononuclear cells (PBMCs) and MT-2 T-cell lines, PMPA inhibits HIV-1 replication with 50% effective concentrations (EC50) of approximately 0.2 µM and 0.6 µM, respectively [1]. Importantly, the 50% cytotoxic concentration (CC50) in uninfected cells is substantially higher, ranging from 1,200 to 1,250 µM, resulting in a therapeutic index (CC50/EC50) of approximately 6,000 in PBMCs [1]. This high therapeutic index indicates a wide margin between antiviral efficacy and cellular toxicity. For comparison, the reference NRTI zidovudine (AZT) typically exhibits IC50 values in the low nanomolar range but also has a narrower therapeutic index in many cell types [2].

HIV Antiviral Activity Cytotoxicity

Antiviral Spectrum: PMPA vs. Cidofovir (HPMPC) and Adefovir (PMEA)

The acyclic nucleoside phosphonates (ANPs) exhibit distinct and non-overlapping antiviral spectra, which is a primary determinant for their specific research and therapeutic applications. PMPA (tenofovir) is characterized by potent and selective activity against retroviruses (HIV-1, HIV-2) and hepadnaviruses (HBV) [1]. In contrast, cidofovir [(S)-HPMPC] is a broad-spectrum anti-DNA virus agent with activity against cytomegalovirus (CMV), herpesviruses, adenoviruses, papillomaviruses, and poxviruses [1]. Adefovir (PMEA) occupies an intermediate position, with activity against retroviruses and hepadnaviruses, but also retains activity against some herpes- and poxviruses [1]. This spectrum differentiation is due to the structural variations in the acyclic side chain (e.g., hydroxypropyl vs. ethyl vs. hydroxypropyl with an additional hydroxyl group), which influence cellular uptake, phosphorylation efficiency, and the interaction of the diphosphate metabolites with viral DNA polymerases [2].

Antiviral Spectrum HIV HBV DNA Viruses

Mitochondrial DNA Polymerase γ Interaction: PMPA vs. Dideoxynucleosides (ddC, ddI, d4T)

A major limitation of many nucleoside reverse transcriptase inhibitors (NRTIs) is their off-target inhibition of human mitochondrial DNA polymerase γ (Pol γ), leading to mitochondrial toxicity and adverse effects such as peripheral neuropathy, pancreatitis, and lipodystrophy. Pre-steady state kinetic analysis reveals that PMPA diphosphate (PMPApp) is a poor substrate for human mitochondrial Pol γ [1]. Specifically, the incorporation rate and binding affinity of PMPApp for Pol γ are substantially less favorable compared to those of more toxic NRTIs like zalcitabine (ddC), didanosine (ddI), and stavudine (d4T) [1]. For instance, the higher toxicities of d4T, ddC, and ddA arise from their 13–36-fold tighter binding to Pol γ relative to the natural dNTP, even though their rates of incorporation were comparable with PMPA and AZT [1]. Consequently, PMPA is classified among the NRTIs with the lowest potential for mitochondrial DNA depletion and associated clinical toxicity [2].

Mitochondrial Toxicity Safety DNA Polymerase γ

Intracellular Delivery via Prodrug Strategy: bis(POC)PMPA vs. Parent PMPA

PMPA itself has poor oral bioavailability and limited cell membrane permeability due to its negatively charged phosphonate group. To overcome this limitation, lipophilic ester prodrugs such as bis(isopropyloxymethylcarbonyl)PMPA [bis(POC)PMPA] have been developed. This prodrug strategy results in significantly enhanced antiviral activity. In comparative in vitro assays, bis(POC)PMPA exhibits >100-fold greater anti-HIV activity than the unmodified PMPA in both an established T-cell line and primary peripheral blood lymphocytes [1]. This marked improvement in potency is attributed to the rapid intracellular uptake of the prodrug, which leads to a >1,000-fold increase in the intracellular accumulation of the active metabolite, PMPA diphosphate (PMPApp) [1]. The ability to dramatically increase intracellular drug levels without increasing the extracellular concentration is a key advantage of the prodrug approach.

Prodrug Intracellular Delivery Antiviral Potency

Defined Research and Development Applications for 9-(2-Phosphonomethoxypropyl)adenine (PMPA)


In Vitro HIV-1 and HBV Replication Studies

PMPA is a primary tool compound for studying HIV-1 and HBV replication in cell culture. Its well-characterized potency (EC50 ~0.2–0.6 µM in PBMCs and T-cell lines [1]) and high therapeutic index (>6,000 [1]) make it a reliable positive control for reverse transcriptase inhibition assays. It is routinely used to validate new antiviral assays, screen for drug-resistant viral variants, and investigate mechanisms of viral polymerase inhibition. Its selectivity for viral RT over host polymerases [2] ensures that observed effects are virus-specific.

Preclinical Evaluation of Novel Nucleotide/Nucleoside Analogs

PMPA serves as an essential benchmark comparator in preclinical studies of novel nucleotide and nucleoside analogs. Its well-documented pharmacokinetic and pharmacodynamic properties—including a long intracellular half-life of its active diphosphate (12–50 hours [3]) and low mitochondrial toxicity profile [4]—provide a robust baseline against which to evaluate new chemical entities. Researchers frequently compare new compounds to PMPA to assess improvements in potency, intracellular activation efficiency, resistance profile, or safety margin.

Mechanistic Studies of Acyclic Nucleoside Phosphonate (ANP) Pharmacology

PMPA is an ideal probe for dissecting the cellular pharmacology of ANPs. Studies have elucidated its unique activation pathway—requiring only two phosphorylation steps by cellular AMP kinase and nucleoside diphosphate kinase to form the active diphosphate [5]. This bypasses the initial, rate-limiting nucleoside kinase step required for many NRTIs. Furthermore, investigations into PMPA's interaction with human DNA polymerases (α, β, δ, ε, and γ) have established its favorable selectivity profile [REFS-2, REFS-4], making it a key tool for understanding structure-activity relationships governing ANP toxicity and efficacy.

Development and Validation of Prodrug Formulations

The poor oral bioavailability and cellular permeability of PMPA necessitate prodrug strategies for effective in vivo delivery. PMPA is the parent molecule for clinically successful prodrugs like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) [6]. In research settings, PMPA is used as the foundational scaffold for designing and testing novel prodrug moieties. The >100-fold increase in antiviral potency achieved with bis(POC)PMPA [7] exemplifies the dramatic gains possible through prodrug design, and PMPA remains the core comparator for all such efforts.

Quote Request

Request a Quote for 9-(2-Phosphonomethoxypropyl)adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.